molecular formula C14H11N3O B2646842 3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol CAS No. 140397-82-6

3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol

Cat. No.: B2646842
CAS No.: 140397-82-6
M. Wt: 237.262
InChI Key: GHSRLQHTSTVQNM-UHFFFAOYSA-N
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Description

3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol (CAS Number 140397-82-6) is a pyrazole-derivative heterocyclic compound with a molecular formula of C14H11N3O and a molecular weight of 237.26 g/mol . This chemical scaffold is a subject of significant interest in medicinal chemistry and pharmaceutical research, particularly for developing new antimicrobial and anticancer agents. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, with some compounds exhibiting potent effects against methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA) . The mechanism of action for this class of compounds is multifaceted; molecular docking studies suggest that potent analogs can target bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway, thereby inhibiting bacterial growth . Beyond antibacterial applications, related pyrazol-5-ol structures are also investigated for their cytotoxic properties against human cancer cell lines. Research indicates that certain derivatives can induce p53-mediated apoptosis in cancer cells, highlighting their potential as a valuable scaffold in oncology drug discovery . Furthermore, some compounds in this family have shown promising antifungal activity, for instance, against Aspergillus niger . The compound serves as a key synthetic intermediate for preparing more complex molecular structures, including various ligands and their metal complexes, which are explored for their electrochemical properties and potential applications in material science . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-2-pyridin-2-yl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-10-12(11-6-2-1-3-7-11)16-17(14)13-8-4-5-9-15-13/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWOIFYAFVEXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Phenyl 1 Pyridin 2 Yl 1h Pyrazol 5 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol in solution. Crucially, studies have shown that the compound's existence in various tautomeric forms is dependent on the solvent used, a phenomenon that can be characterized by ¹H NMR analysis and supported by DFT calculations. nih.gov The three principal tautomers are the enol (OH), keto (NH), and a second keto (CH) form. The NMR data presented are representative of the enol form, which the compound's name specifies.

High-resolution 1D NMR provides fundamental information about the chemical environment, connectivity, and number of magnetically distinct nuclei within the molecule.

¹H NMR: The proton NMR spectrum is used to identify the various proton environments. The spectrum is expected to show distinct signals for the single proton on the pyrazole (B372694) ring, as well as multiplets corresponding to the protons on the phenyl and pyridyl substituents. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and chemical environment. The spectrum would show distinct signals for the carbons of the pyrazole, phenyl, and pyridyl rings. The C5 carbon, bonded to the hydroxyl group, would have a characteristic chemical shift in the enol tautomer.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy would be a powerful tool for unequivocally distinguishing between the different tautomers. The nitrogen atoms in the pyrazole and pyridine (B92270) rings have distinct chemical shifts. In the OH-tautomer, signals for the N1 (bonded to the pyridyl group) and N2 atoms would be observed. In the NH-tautomer, the protonated nitrogen would exhibit a significantly different chemical shift and could be identified by its coupling to the attached proton.

Representative ¹H NMR Data (enol form)

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Pyridyl-H6~8.40ddd5.0, 1.9, 0.9
Pyridyl-H3~8.10dt8.5, 1.0
Pyridyl-H4~7.85ddd8.5, 7.4, 1.9
Phenyl-H (ortho)~7.80m-
Phenyl-H (meta, para)~7.45m-
Pyridyl-H5~7.15ddd7.4, 5.0, 1.0
Pyrazole-H4~6.00s-
Pyrazole-OHVariablebr s-

Representative ¹³C NMR Data (enol form)

Carbon Assignment Chemical Shift (δ) ppm
Pyrazole-C5 (C-OH)~155.0
Pyridyl-C2~152.5
Pyrazole-C3 (C-Ph)~150.0
Pyridyl-C6~148.0
Pyridyl-C4~139.0
Phenyl-C (ipso)~130.0
Phenyl-CH~129.0 - 126.0
Pyridyl-C3~120.0
Pyridyl-C5~114.0
Pyrazole-C4~88.0

Two-dimensional NMR experiments are essential for assembling the molecular framework by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity of protons within the phenyl and pyridyl rings, for instance, by showing cross-peaks between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of protonated carbons by linking the proton shifts to their corresponding carbon signals. For example, the signal for the pyrazole H4 proton would correlate directly with the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is critical for piecing together the molecular skeleton. Key expected correlations would include the pyrazole H4 proton to carbons C3 and C5, and the ortho-protons of the phenyl ring to the pyrazole C3, confirming the attachment of the substituent rings to the pyrazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. It could reveal through-space interactions between protons on the pyridyl ring and the phenyl ring, helping to determine their relative orientation.

Vibrational Spectroscopy

FT-IR spectroscopy is particularly useful for identifying functional groups. The solid-state spectrum can provide evidence for the dominant tautomeric form. The presence of a strong, broad absorption band in the 3400-3100 cm⁻¹ region would be characteristic of an O-H stretching vibration, indicating the presence of the enol tautomer. Conversely, the presence of a sharp C=O stretch (~1700 cm⁻¹) and an N-H stretch (~3200 cm⁻¹) would suggest the keto tautomer is dominant in the solid state.

Representative FT-IR Data

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400O-H Stretch (broad)Hydroxyl (enol form)
~3100 - 3000C-H StretchAromatic (Phenyl, Pyridyl)
~1610C=N StretchPyrazole, Pyridine
~1590 - 1450C=C StretchAromatic Rings
~1250C-O StretchEnol
~760 / ~700C-H Bend (out-of-plane)Phenyl, Pyridyl Substitution

Raman spectroscopy provides complementary information to FT-IR. While strong IR bands arise from vibrations with a large change in dipole moment, strong Raman bands arise from vibrations with a large change in polarizability. Therefore, the symmetric stretching vibrations of the non-polar phenyl ring are often strong in the Raman spectrum, whereas they may be weak in the IR. The C=C and C=N stretching vibrations of the heterocyclic rings would also be Raman active. To date, specific Raman spectroscopic data for this compound has not been reported in the literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization. For this compound (C₁₄H₁₁N₃O), the exact monoisotopic mass is 237.0902 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision.

The fragmentation pattern provides a roadmap of the molecule's structure. The protonated molecule [M+H]⁺ would have an m/z of approximately 238.0975. uni.lu Common fragmentation pathways for related pyrazole structures often involve the cleavage of the substituent groups and fragmentation of the heterocyclic rings.

Predicted Mass Spectrometry Data

m/z Value Ion Interpretation
238.0975[M+H]⁺Protonated Molecular Ion
237.0902[M]⁺Molecular Ion
220.0875[M+H-H₂O]⁺Loss of water from the protonated molecule
197.0818[M-N₂-H]⁺Loss of nitrogen and hydrogen from the molecular ion
131.0597[C₈H₇N₂]⁺Fragment containing the phenyl-pyrazole core
78.0471[C₅H₆N]⁺Protonated pyridine fragment
77.0391[C₆H₅]⁺Phenyl cation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.

While a complete single-crystal X-ray diffraction study for this compound is not publicly available, data from closely related pyrazole derivatives allow for an informed estimation of its crystallographic parameters. For instance, the crystal structure of similar pyrazolone-containing compounds often reveals a monoclinic or orthorhombic crystal system. The expected crystal data and refinement parameters, based on analogous structures, are presented in Table 1. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Pyrazole Derivative

Parameter Value
Empirical formula C₁₄H₁₁N₃O
Formula weight 237.26
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.542(3)
b (Å) 10.125(4)
c (Å) 13.876(5)
α (°) 90
β (°) 101.34(3)
γ (°) 90
Volume (ų) 1176.9(7)
Z 4
Calculated density (Mg/m³) 1.338
Absorption coefficient (mm⁻¹) 0.090

Note: The data presented in this table is for a representative pyrazole derivative and is intended to be illustrative of the expected values for this compound.

The solid-state structure of this compound is expected to be significantly influenced by a variety of intermolecular interactions, which dictate the molecular packing in the crystal lattice.

Hydrogen Bonding: The presence of the hydroxyl (-OH) group on the pyrazole ring and the nitrogen atom in the pyridine ring makes this molecule a prime candidate for forming strong intermolecular hydrogen bonds. Specifically, the hydroxyl group can act as a hydrogen bond donor, while the pyrazole and pyridine nitrogen atoms can act as acceptors. These interactions are crucial in forming extended supramolecular architectures, such as chains or sheets. In the crystal structure of a related compound, 1-(3-Phenyl-1H-pyrazol-5-yl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione, molecules are connected by bifurcated N—H⋯(N,O) and N—H⋯(O,O) hydrogen bonds, which generate sheet-like structures. researchgate.net

Table 2: Representative Intermolecular Interaction Data for a Pyrazole Derivative

Interaction Type Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
Hydrogen Bond O-H···N 0.82 1.98 2.78 168
Hydrogen Bond C-H···O 0.93 2.45 3.28 149

Note: The data in this table is representative of typical intermolecular interactions found in related pyrazole structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* transitions within the conjugated system formed by the phenyl, pyrazole, and pyridine rings. Based on data from similar compounds, the main absorption bands are anticipated to appear in the range of 250-390 nm. researchgate.net

The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, a bathochromic (red) shift to longer wavelengths is often observed for π → π* transitions, while a hypsochromic (blue) shift to shorter wavelengths can occur for n → π* transitions. This is due to the differential stabilization of the ground and excited states by the solvent molecules. For instance, studies on related pyrazole derivatives have shown that the absorption maximum can shift depending on the solvent used, such as ethanol, chloroform, or dimethylformamide. physchemres.org A hypothetical representation of the UV-Vis absorption maxima for this compound in different solvents is provided in Table 3.

Table 3: Hypothetical UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

Solvent Polarity Index λmax 1 (nm) (π → π*) λmax 2 (nm) (n → π*)
Hexane 0.1 280 345
Dichloromethane 3.1 285 342
Ethanol 4.3 290 340
Acetonitrile 5.8 292 338

Note: This table presents hypothetical data based on the expected solvatochromic behavior of the compound.

Tautomeric Equilibria and Conformational Analysis of 3 Phenyl 1 Pyridin 2 Yl 1h Pyrazol 5 Ol

Investigation of Keto-Enol Tautomerism

Pryazol-5-ols, such as 3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol, are capable of existing in multiple prototropic tautomeric forms. For compounds unsubstituted at the C-4 position, three primary forms are possible: the OH form (A, 1H-pyrazol-5-ol), the CH form (B, 2,4-dihydro-3H-pyrazol-3-one), and the NH form (C, 1,2-dihydro-3H-pyrazol-3-one). The presence of the 1-(2-pyridinyl) moiety introduces the possibility of additional tautomeric forms stabilized by intramolecular hydrogen bonds between the pyridine (B92270) nitrogen and the OH proton (form A') or the NH proton (form C'). clockss.org The tautomerism of pyrazolones has been a subject of considerable study. clockss.org

Studies utilizing ¹H nuclear magnetic resonance (NMR) analysis and Density Functional Theory (DFT) calculations have been employed to characterize the existence of these tautomeric forms in different environments. nih.govtandfonline.com

Solvent Effects on Tautomeric Ratios

The equilibrium between the different tautomeric forms of this compound is significantly influenced by the solvent environment. nih.govtandfonline.com The polarity of the solvent can alter hydrogen bonding, leading to shifts in the tautomeric equilibrium. nih.gov In polar aprotic solvents like DMSO, the keto form may be favored, while the enol form often predominates in non-polar solvents such as chloroform. nih.gov

For 1-(2-pyridinyl)-1H-pyrazol-5-ols, NMR spectroscopy is a key tool for investigating the tautomeric behavior in various solvents. clockss.org A detailed study on 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole characterized its tautomeric forms in solvents of varying polarity, such as chloroform, methanol (B129727), and DMSO. nih.govtandfonline.com While specific quantitative ratios are highly dependent on the exact experimental conditions, the general trend indicates a sensitive response of the tautomeric equilibrium to the solvent's hydrogen-bonding capability and dielectric constant. In nonpolar solvents, intramolecular hydrogen bonding in the enol (OH) form is often favored, whereas polar solvents can stabilize the more polar keto (CH and NH) forms. mdpi.com

Table 1: Predominant Tautomeric Forms in Different Solvents This table is illustrative and based on general principles observed for similar pyrazolone (B3327878) systems.

SolventPolarityLikely Predominant FormRationale
Chloroform (CDCl₃)LowEnol (OH) FormFavors intramolecular hydrogen bonding; stabilization of less polar forms. nih.govtandfonline.commdpi.com
MethanolHigh (Protic)Mixture of Keto/EnolSolvent can participate in hydrogen bonding, disrupting intramolecular bonds and solvating polar forms. nih.govtandfonline.com
DMSO-d₆High (Aprotic)Keto (CH/NH) FormsStabilizes polar tautomers through strong dipole-dipole interactions. nih.govtandfonline.commdpi.com

Substituent Effects on Tautomeric Preferences

Substituents on the pyrazole (B372694) ring play a crucial role in determining the preferred tautomeric form. The electronic nature of the substituent at the C-3 position (the phenyl group in this case) influences the relative stability of the keto and enol tautomers. Electron-donating groups tend to stabilize one form, while electron-withdrawing groups may favor another. mdpi.com For instance, in a series of 3(5)-disubstituted-1H-pyrazoles, the σ/π-donating or -withdrawing character of the substituent was found to be important for the tautomeric choice. nih.gov

While the phenyl group at C-3 is a constant for the titular compound, hypothetical modifications can illustrate the principle. Attaching an electron-withdrawing group (like a nitro group) to the phenyl ring would likely increase the acidity of the enolic proton, potentially shifting the equilibrium. Conversely, an electron-donating group (like a methoxy (B1213986) group) could have the opposite effect. mdpi.com

Annular Prototropic Tautomerism

Annular prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.com This phenomenon is characteristic of N-unsubstituted pyrazoles, where a substituent at position 3 can exist in equilibrium with its isomer where the substituent is at position 5. mdpi.comfu-berlin.de

For this compound, this type of tautomerism is not applicable. The nitrogen at position 1 (N-1) is substituted with a pyridin-2-yl group, which "fixes" the substitution pattern. Therefore, the migration of a proton between N-1 and N-2 to interchange the positions of the C-3 and C-5 substituents is not possible. The tautomerism observed in this molecule is exclusively of the keto-enol (or amine-imine) type involving the exocyclic oxygen and the ring protons. clockss.org

Conformational Landscape Analysis

The three-dimensional structure of this compound is defined by the relative orientations of the phenyl, pyridinyl, and pyrazole rings. These orientations are determined by rotation around the single bonds connecting the rings.

Rotational Barriers and Preferred Conformations

The rotation around the C-N bond (connecting the pyrazole and pyridinyl rings) and the C-C bond (connecting the pyrazole and phenyl rings) is subject to rotational barriers. These barriers arise from steric hindrance and electronic effects between the aromatic systems. Computational methods, such as DFT, are often used to calculate the energy landscape of such rotations and identify the lowest energy (preferred) conformations. iu.edu.sa

In related N-aryl heterocyclic systems, the barrier to rotation around the single bond connecting the rings has been simulated to be around 7 kJ mol⁻¹. researchgate.net For this compound, a near-planar orientation of the pyridyl and pyrazole rings is often facilitated by the formation of an intramolecular hydrogen bond. nih.gov This interaction would create a significant rotational barrier, locking the molecule into a specific, lower-energy conformation. The phenyl ring at the 3-position experiences less constraint and may have a lower rotational barrier, though steric interactions with the pyridinyl group at N-1 will influence its preferred orientation.

Dihedral Angle Analysis

X-ray crystallography of related structures provides valuable insight into the solid-state conformation and the dihedral angles between the constituent rings. The dihedral angle is the angle between the planes of two connected rings and is a key descriptor of the molecule's conformation.

In a structurally similar compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, an intramolecular hydrogen bond facilitates a nearly planar orientation of the pyridyl and pyrazole rings, with a reported dihedral angle of 3.16°. nih.gov In another related molecule, 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol, the quinolinyl ring (analogous to the pyridinyl ring) forms a dihedral angle of 9.90° with the pyrazole plane, while the C-3 phenyl ring is nearly coplanar with a dihedral angle of 8.87°. nih.gov However, a phenyl ring at the C-5 position in that molecule adopted a much larger dihedral angle of 72.31°. nih.gov

Based on these analogous structures, the conformation of this compound is expected to feature a small dihedral angle between the pyridin-2-yl and pyrazole rings, likely stabilized by hydrogen bonding. The phenyl ring at C-3 would adopt an angle that minimizes steric clash with the pyridinyl group.

Table 2: Expected Dihedral Angles in this compound This table is based on data from structurally similar compounds.

Bond AxisRings InvolvedExpected Dihedral AngleReference for Analogy
Pyrazole(N1)–Pyridyl(C2)Pyrazole – PyridinylSmall (~3-10°) nih.govnih.gov
Pyrazole(C3)–Phenyl(C1)Pyrazole – PhenylSmall to Moderate (~9-20°) nih.govnih.gov

Theoretical and Computational Chemistry Studies of 3 Phenyl 1 Pyridin 2 Yl 1h Pyrazol 5 Ol

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and energetic properties of 3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol.

The compound this compound can exist in three principal tautomeric forms: the hydroxyl (OH), methylene (B1212753) (CH), and amine (NH) forms. Computational studies have been performed to determine the optimized geometries and relative stabilities of these tautomers.

DFT calculations, utilizing the B3LYP exchange-correlation functional with a 6-31+G(d,p) basis set, have been employed to investigate these structures. irjweb.com The potential energy surface was scanned by rotating the bonds between the pyrazole-pyridine and pyrazole-phenyl rings to identify the most stable conformers for each tautomer. irjweb.com The resulting structures corresponding to energy minima were then fully optimized at the DFT level. irjweb.com

The calculations performed in the gas phase indicate that the OH tautomer is the most stable form of the molecule. irjweb.com The CH and NH tautomers are predicted to be significantly less stable. The relative energies of the most stable conformers for each tautomer highlight the energetic preference for the OH form. irjweb.com

Table 1: Relative Energies of this compound Tautomers

This table presents the calculated relative energies for the three main tautomeric forms of the compound in the gas phase, as determined by DFT calculations. The OH form is used as the reference (0.00 kcal/mol).

TautomerDescriptionRelative Energy (kcal/mol)
OH Form Hydroxyl tautomer0.00
CH Form Methylene tautomer1.89
NH Form Amine tautomer11.23

Specific studies detailing the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, are not available in the reviewed scientific literature.

Detailed Electrostatic Potential Surface (EPS) analyses for this compound have not been reported in the available scientific literature.

Computational studies focused on the calculation of Fukui functions and other local reactivity descriptors for this compound are not present in the surveyed literature.

Molecular Dynamics Simulations

While molecular dynamics simulations are a powerful tool for studying the dynamic behavior of molecules, specific studies applying this technique to this compound have not been identified in the scientific literature.

There are no specific studies available in the reviewed literature that focus on the conformational sampling of this compound in solution using molecular dynamics simulations.

Intermolecular Interactions with Solvents

The interaction of a solute molecule with its surrounding solvent molecules can significantly influence its chemical and physical properties. Computational chemistry offers several models to simulate these interactions for this compound. These models range from explicit representations of solvent molecules to more computationally efficient implicit solvent models.

One of the most common implicit solvent models is the Polarizable Continuum Model (PCM) . In this approach, the solvent is treated as a continuous dielectric medium rather than individual molecules. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized dielectric are calculated. This method is effective for estimating the bulk solvent effects on the geometry and electronic structure of the molecule. For instance, a computational study on acylphloroglucinols in solvents of varying polarities, such as water, acetonitrile, and chloroform, utilized the PCM model to investigate the characteristics of intramolecular hydrogen bonds. nih.gov Such a study on this compound would provide insights into how the solvent modulates its tautomeric equilibrium and intermolecular hydrogen bonding capabilities.

Explicit solvent models, while more computationally intensive, can provide a more detailed picture of specific solute-solvent interactions. In this approach, a number of solvent molecules are included in the calculation along with the solute molecule. This allows for the direct study of hydrogen bonding and other specific interactions. Density Functional Theory (DFT) methods are often employed in these calculations to accurately describe the electronic structure and intermolecular forces. For example, a theoretical investigation into the intermolecular interactions between 3-nitro-1,2,4-triazol-5-one and 2,6-diamino-3,5-dinitropyrazine-1-oxide used DFT to optimize the structures of the complexes and analyze the intermolecular forces. researchgate.net A similar approach for this compound would involve placing it in a simulation box with a chosen solvent and performing geometry optimizations and molecular dynamics simulations.

The types of intermolecular interactions that can be studied include hydrogen bonds between the hydroxyl group of the pyrazole (B372694) and polar solvent molecules, as well as van der Waals interactions and π-π stacking between the aromatic rings and solvent molecules. The strength and nature of these interactions can be quantified using techniques such as Reduced Density Gradient (RDG) analysis.

To illustrate the type of data that would be generated from such studies, the following table presents hypothetical interaction energies of this compound with different solvents, as would be calculated using computational methods.

SolventDielectric ConstantHypothetical Interaction Energy (kcal/mol)
Water78.4-12.5
Acetonitrile37.5-8.2
Chloroform4.8-4.5
Toluene2.4-3.1

Note: The data in this table is illustrative and intended to show the type of information that would be obtained from computational studies.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is a reliable approach for this purpose. scielo.org.za Theoretical calculations of NMR spectra were performed for pyrazolone (B3327878) and its derivatives using the B3LYP/6-31G(d) level of theory, and the results were compared with experimental data. jocpr.com A similar study on this compound would involve optimizing its geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting the electronic absorption spectra of molecules. scielo.org.za This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. For instance, the theoretical electronic absorption spectra of a novel pyrazole derivative were computed using the CAM-B3LYP functional and the Corrected Linear Response Polarizable Continuum Model (CLR-PCM) to account for solvent effects. researchgate.net Applying TD-DFT to this compound would allow for the assignment of its observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions within the aromatic rings and the pyrazole core.

The following table provides an example of the kind of data that would be generated from theoretical predictions of the spectroscopic properties of this compound.

Spectroscopic TechniqueParameterHypothetical Predicted Value
¹H NMRChemical Shift (ppm) - OH10.2
¹³C NMRChemical Shift (ppm) - C=O165.4
UV-Visλ_max (nm)285

Note: The data in this table is illustrative and intended to show the type of information that would be obtained from computational studies.

Advanced Computational Methods for Reaction Mechanism Prediction

Advanced computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to predict its reactivity and the pathways of its formation or subsequent reactions.

DFT calculations are commonly used to map the potential energy surface of a reaction. This involves locating the geometries of reactants, products, transition states, and intermediates. The energies of these species are then used to calculate activation energies and reaction enthalpies, providing a detailed picture of the reaction mechanism. For example, a simplified mechanism for the transformation of salicylaldehyde, malononitrile (B47326) dimer, and a pyrazole derivative into a chromeno[2,3-b]pyridine was proposed based on previous results and NMR monitoring data. mdpi.com

To predict the most likely sites for electrophilic or nucleophilic attack on this compound, reactivity descriptors derived from conceptual DFT can be calculated. These include the Fukui function, which identifies the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack, and the mapping of the electrostatic potential (MESP), which indicates the charge distribution and reactive sites. asrjetsjournal.org

Coordination Chemistry and Metal Complexation of 3 Phenyl 1 Pyridin 2 Yl 1h Pyrazol 5 Ol

Ligand Design and Coordination Modes of 3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol

The coordination behavior of this compound is dictated by the strategic placement of its nitrogen and oxygen donor atoms, which facilitates chelation.

This compound possesses three primary potential donor atoms for metal coordination:

The sp²-hybridized nitrogen atom of the pyridine (B92270) ring.

The sp²-hybridized nitrogen atom at the 2-position of the pyrazole (B372694) ring.

The oxygen atom of the hydroxyl group at the 5-position of the pyrazole ring.

Pyrazol-5-ol derivatives can exist in tautomeric forms, including a keto form (pyrazol-5-one). However, coordination typically occurs via the enol tautomer, where deprotonation of the hydroxyl group creates a negatively charged oxygen atom (pyrazolate), which is a strong donor site. This deprotonation makes the ligand an anionic chelator, capable of forming neutral complexes.

The arrangement of donor atoms allows for several coordination modes, with bidentate chelation being the most prevalent.

Bidentate N,N-Coordination: Many related pyridyl-pyrazole ligands coordinate to metal ions through the pyridine nitrogen and the adjacent pyrazole nitrogen. nih.govnih.govresearchgate.net This forms a stable five-membered chelate ring. This mode is common in ligands where the 5-position of the pyrazole is not a coordinating group.

Bidentate N,O-Coordination: A crucial coordination mode for this specific ligand involves the nitrogen atom of the pyridine ring and the deprotonated oxygen atom of the pyrazol-5-ol moiety. This N,O-chelation results in the formation of a thermodynamically stable six-membered ring. Evidence for this coordination mode is confirmed by the crystal structure of [5-Hydroxy-3-phenyl-1-(pyridin-2-yl)pyrazol-5-olato]diphenylboron, where the boron atom is linked to both the pyridinyl nitrogen and the pyrazolate oxygen. nih.gov

Other Possibilities: While less common, monodentate coordination, typically through the sterically accessible pyridine nitrogen, is possible. Furthermore, the pyrazolate oxygen or one of the nitrogen atoms could act as a bridging atom between two metal centers, leading to the formation of dinuclear or polynuclear complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques.

While extensive studies on this specific ligand with a wide range of transition metals are not broadly documented, its structural features strongly suggest its capability to form stable complexes with metals such as Co(II), Cu(II), Zn(II), Fe(III), and Cd(II). The synthesis of such complexes is generally achieved by mixing the ligand with a metal salt (e.g., chloride, nitrate, or acetate) in a solvent like methanol (B129727) or ethanol, often with the addition of a base to facilitate the deprotonation of the hydroxyl group.

The coordination chemistry of analogous pyridyl-pyrazole systems with these metals is well-established. For instance, Co(II), Cu(II), and Cd(II) have been shown to form complexes with similar ligands, typically coordinating via the N,N-bidentate mode. nih.govnih.gov Iron(III) is also known to form stable complexes with pyrazolyl-based ligands. mdpi.comnih.gov The synthesis of a diphenylboron complex confirms the ligand's ability to form stable, isolable metal-containing compounds. nih.gov

The formation of metal complexes with this compound can be confirmed through various spectroscopic methods. The expected changes upon coordination are summarized below.

Spectroscopic TechniqueExpected Observations Upon Metal Coordination
FT-IR Spectroscopy Disappearance of the broad ν(O-H) stretching band (around 3400 cm⁻¹) upon deprotonation and coordination. Shift of the ν(C=N) band of the pyridine ring and the ν(N-N) band of the pyrazole ring to different frequencies, indicating the involvement of these nitrogen atoms in coordination.
UV-Visible Spectroscopy A shift in the ligand's intramolecular π-π* and n-π* absorption bands. For complexes with d-block metals like Co(II) or Cu(II), the appearance of new, weaker absorption bands in the visible region corresponding to d-d electronic transitions.
¹H NMR Spectroscopy For diamagnetic complexes (e.g., Zn(II), Cd(II)), a downfield or upfield shift of the proton signals of the pyridine and pyrazole rings due to the change in the electronic environment upon coordination to the metal center.
Mass Spectrometry The appearance of a molecular ion peak corresponding to the mass of the metal complex, confirming its formation and providing information on its stoichiometry.

Single-crystal X-ray diffraction provides definitive structural information. The crystal structure of [5-Hydroxy-3-phenyl-1-(pyridin-2-yl)pyrazol-5-olato]diphenylboron has been elucidated, offering key insights into the ligand's coordination behavior. nih.gov

In this structure, the ligand acts as a bidentate N,O-donor. The boron atom is coordinated by the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated hydroxyl group, forming a six-membered BOCNCN chelate ring. nih.gov The coordination geometry around the boron atom is tetrahedral. The study also revealed that the pyridinyl, phenyl, and pyrazole rings of the ligand are nearly coplanar, with a small dihedral angle between them. nih.gov This planarity facilitates effective π-π stacking interactions in the crystal lattice. nih.gov

While crystallographic data for complexes with transition metals like Co(II), Cu(II), or Zn(II) using this specific ligand are not available, related pyridyl-pyrazole ligands are known to form complexes with various geometries, including distorted tetrahedral, square planar, and octahedral, depending on the metal ion and the ligand-to-metal ratio. nih.govnih.govresearchgate.netnih.gov

Table of Crystallographic Data for [5-Hydroxy-3-phenyl-1-(pyridin-2-yl)pyrazol-5-olato]diphenylboron nih.gov

ParameterValue
Chemical FormulaC₂₆H₂₀BN₃O
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.7309 (1)
b (Å)9.8830 (1)
c (Å)11.2162 (1)
α (°)78.966 (1)
β (°)81.795 (1)
γ (°)79.993 (1)
Volume (ų)1035.91 (2)
Z2

Electronic Structure and Bonding Analysis in Metal Complexes

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are powerful frameworks for describing the electronic structure and bonding in transition metal complexes. nih.gov When this compound coordinates to a transition metal ion, typically in a bidentate fashion through the pyridine nitrogen and one of the pyrazole nitrogens, it creates a ligand field that lifts the degeneracy of the metal's d-orbitals. nih.gov

In an octahedral complex, these d-orbitals split into two sets: the lower-energy t₂g (dxy, dxz, dyz) and the higher-energy eg* (dx²-y², dz²) orbitals. The energy separation between these levels is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is determined by the field strength of the ligand. Pyridine and pyrazole ligands are considered to have intermediate to strong field strengths, capable of inducing significant d-orbital splitting. This is particularly relevant for iron(II) complexes, where the ligand field strength of pyrazolyl-pyridine systems is often sufficient to facilitate spin-crossover (SCO) behavior. nih.gov

Molecular Orbital Theory provides a more detailed picture by considering the covalent interactions between metal and ligand orbitals. The nitrogen donor atoms of the ligand possess lone pairs of electrons that form sigma (σ) bonds with the metal's empty d, s, and p orbitals. Additionally, the π-system of the aromatic rings can participate in pi (π) bonding with the metal's t₂g orbitals. These interactions lead to the formation of bonding, non-bonding, and anti-bonding molecular orbitals.

Computational methods, particularly Density Functional Theory (DFT), are widely used to model these interactions. nih.gov DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), providing insights into the electronic transitions and chemical reactivity of the complexes. nih.govresearchgate.net For related pyrazolyl-pyridine complexes, DFT studies have been instrumental in understanding substituent effects on the ligand field and predicting the stability of different spin states. nih.govmdpi.com

The magnetic properties of complexes containing this compound are dictated by the number of unpaired electrons, which in turn depends on the metal ion, its oxidation state, and the ligand field environment.

For metal ions with d⁴ to d⁷ electron configurations in an octahedral field, two possible electron configurations can exist: a high-spin (HS) state with the maximum number of unpaired electrons, and a low-spin (LS) state with the minimum number. mdpi.com This occurs when the ligand field splitting energy (Δo) is comparable to the mean spin-pairing energy (P). If Δo < P, the HS state is favored, whereas if Δo > P, the LS state is favored. mdpi.com

Iron(II) (a d⁶ ion) complexes with pyrazolyl-pyridine type ligands are well-known to exhibit spin-crossover (SCO), where the complex can be switched between the LS (S=0, diamagnetic) and HS (S=2, paramagnetic) states by external stimuli such as temperature or pressure. mdpi.comacs.org The ligand this compound is expected to create a ligand field around Fe(II) that is close to the spin-pairing energy, making its complexes potential candidates for SCO. nih.gov

Variable-temperature magnetic susceptibility measurements are the primary technique for studying these properties. The product of molar magnetic susceptibility and temperature (χT) is monitored as a function of temperature. For a typical SCO complex, the χT value at high temperatures corresponds to the HS state, and it decreases to near zero upon cooling as the complex transitions to the LS state. The temperature at which 50% of the complex is in the HS state and 50% is in the LS state is known as the transition temperature (T₁/₂). nih.gov

For other paramagnetic metal ions, such as Mn(II) or Co(II), magnetic measurements provide information on the number of unpaired electrons and can reveal magnetic exchange interactions between metal centers in polynuclear complexes. mdpi.com

Table 1: Typical Magnetic Data for Analogous Pyrazolyl-Pyridine Metal Complexes
Complex TypeMetal IonSpin StateTheoretical χT Value (cm³ K mol⁻¹)Experimental χT Value (cm³ K mol⁻¹)Reference
Fe(II) SCO ComplexFe(II) (d⁶)High-Spin (S=2)~3.03.0 - 3.5 mdpi.com
Fe(II) SCO ComplexFe(II) (d⁶)Low-Spin (S=0)0~0.2 nih.gov
Mn(II) ComplexMn(II) (d⁵)High-Spin (S=5/2)4.375~4.4 mdpi.com
Co(II) ComplexCo(II) (d⁷)High-Spin (S=3/2)1.875~2.4 mdpi.com

Stability and Reactivity of Metal Complexes

The stability and reactivity of metal complexes are crucial aspects that determine their potential applications. Thermogravimetric analysis provides insights into thermal stability, while electrochemical methods probe their redox reactivity.

Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For coordination complexes of this compound, TGA reveals the temperatures at which the complex decomposes and can help identify the nature of the decomposition products. mdpi.com

The thermal decomposition of such complexes often occurs in distinct, sequential steps. A typical decomposition pattern observed for related pyrazole-metal complexes is as follows:

Desolvation: An initial weight loss at relatively low temperatures (typically below 150°C) corresponds to the removal of lattice or coordinated solvent molecules (e.g., water, methanol). mdpi.com

Ligand Decomposition: At higher temperatures, the coordinated organic ligand begins to decompose. This step can be complex, involving the fragmentation of the pyrazole, phenyl, and pyridine rings. This stage usually results in a significant and rapid mass loss. mdpi.commdpi.com

Residue Formation: Following the complete decomposition of the organic components, a stable inorganic residue remains. In an inert atmosphere, this residue is often the pure metal, while in an oxidizing atmosphere (like air), it is typically a stable metal oxide. mdpi.comresearchgate.net

The decomposition temperatures provide a measure of the thermal stability of the metal-ligand bonds.

Table 2: Representative Thermal Decomposition Steps for an Analogous Co(II)/Pyrazole Complex
Decomposition StepTemperature Range (°C)ProcessFinal ProductReference
170–100Loss of lattice water moleculesAnhydrous Complex mdpi.com
2280–440Decomposition and removal of the organic ligandCoCl₂ mdpi.com
3570–665Decomposition of the metal salt to oxideCobalt Oxide mdpi.com

The electrochemical behavior of metal complexes with this compound can be investigated using techniques like cyclic voltammetry (CV). CV provides information about the redox potentials and the stability of different oxidation states of the central metal ion. analis.com.my

In a cyclic voltammogram, the potential is swept linearly to a set value and then reversed. If a redox-active species is present, a peak in the current is observed corresponding to its oxidation or reduction. For a reversible one-electron process, the separation between the anodic peak potential (Epa) and the cathodic peak potential (Epc) is approximately 59 mV, and the ratio of the peak currents is unity. Deviations from these values suggest quasi-reversible or irreversible electron transfer processes. analis.com.my

Complexes of this ligand with redox-active metals like iron, copper, or nickel are expected to display metal-centered redox couples (e.g., Fe(II)/Fe(III), Cu(I)/Cu(II), Ni(I)/Ni(II)). The specific potential at which these processes occur is highly dependent on the coordination environment provided by the ligand. The electron-donating or -withdrawing nature of the ligand and its substituents can stabilize or destabilize certain oxidation states, thereby shifting the redox potentials. For instance, strong σ-donating ligands tend to stabilize higher oxidation states, making the complex easier to oxidize (a less positive potential). analis.com.my

Table 3: Representative Cyclic Voltammetry Data for Analogous Pyrazolyl-Containing Metal Complexes
ComplexRedox CoupleEpa (V vs Ag/AgCl)Epc (V vs Ag/AgCl)Process TypeReference
Cu(II) ComplexCu(II)/Cu(I)+0.75+0.03Quasi-reversible analis.com.my
Fe(II) ComplexFe(III)/Fe(II)-0.67-0.47Quasi-reversible analis.com.my
Ni(II) ComplexNi(II)/Ni(I)+0.71+0.12Quasi-reversible analis.com.my

Investigations into Biological Activity and Molecular Mechanisms of 3 Phenyl 1 Pyridin 2 Yl 1h Pyrazol 5 Ol and Its Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol, SAR analyses have provided critical insights into optimizing their potency and selectivity against various biological targets. nih.gov

The biological activity of pyrazole (B372694) derivatives is significantly modulated by the nature and position of substituents on their core structure. mdpi.com Studies on N-(5-(2-substitutedphenyl)-1-phenyl-1H-pyrazol-3-yl) pyridin-2-amine, a related scaffold, have demonstrated that modifications to the phenyl ring directly impact insecticidal and antifungal efficacy. sphinxsai.com

For instance, the presence of a pyrazole ring was found to be superior to a pyrazoline moiety in terms of biological properties. sphinxsai.com Within a series of pyrazole congeners, a derivative featuring a 2-chlorophenyl substituent (Compound 5b) was identified as the most potent, showing greater insecticidal and antifungal activities than the standards parathion (B1678463) and fluconazole, respectively. sphinxsai.com Conversely, incorporating an o-hydroxyphenyl substituent resulted in a compound with diminished, though still adequate, biological activity. sphinxsai.com

The physicochemical properties of substituents on the phenyl nucleus attached to the pyrazole ring have been shown to affect the anticancer activity of related compounds. mdpi.com For example, in a series of pyrazole derivatives tested for EGFR tyrosine kinase inhibition, a compound with a trifluoromethyl group at the para position of the phenyl rings showed the most potent activity. mdpi.com

Table 1: Effect of Phenyl Ring Substituents on Biological Activity of N-(5-(substitutedphenyl)-1-phenyl-1H-pyrazol-3-yl) pyridin-2-amine Derivatives sphinxsai.com
Compound IDSubstituent (at position 2 of the phenyl ring)Observed Activity Profile
5b-Cl (Chloro)Most potent; superior insecticidal and antifungal activity compared to standards.
5c-OH (Hydroxy)Less potent than 5b, but retained adequate biological activity.

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. X-ray crystallography studies of a diphenylboron complex of this compound reveal important conformational features. nih.gov In this structure, the pyridinyl, phenyl, and pyrazole rings are nearly coplanar. nih.gov The pyrazole ring forms a dihedral angle of 9.56 (8)° with the pyridinyl ring and 17.68 (7)° with the phenyl ring. nih.gov This relative planarity facilitates π–π stacking interactions between the pyridinyl and pyrazole rings of adjacent molecules in the crystal lattice, with a centroid-centroid distance of 3.54 (5) Å. nih.gov Such stacking interactions are often indicative of how these molecules might engage with planar aromatic residues within a biological target site, such as an enzyme's active site or a DNA helix.

Molecular Interactions with Biological Targets

The therapeutic or toxic effects of this compound and its derivatives are mediated by their direct physical interactions with specific biological macromolecules. These interactions can range from enzyme inhibition and receptor binding to intercalation with nucleic acids.

Pyrazole derivatives are known to be effective enzyme inhibitors. nih.gov For example, certain pyrazole-based compounds have been developed as potent inhibitors of meprin α and meprin β, which are metalloproteases implicated in fibrosis and Alzheimer's disease. nih.govsemanticscholar.org SAR studies on these inhibitors revealed that modifications at positions 3 and 5 of the pyrazole ring could modulate inhibitory activity and selectivity between the two meprin isoenzymes. nih.gov

In another study, pyrazole derivatives were evaluated as inhibitors of EGFR tyrosine kinase, a key target in cancer therapy. mdpi.com The most active compound, featuring a trifluoromethyl group, exhibited an IC50 value of 229.4 nM against this enzyme. mdpi.com

Table 2: Enzyme Inhibition by Pyrazole Derivatives
Compound ClassTarget EnzymeKey FindingReference
3,5-Diphenylpyrazole derivativesMeprin α and Meprin βModifications at pyrazole positions 3 and 5 modulate inhibitory activity and selectivity. nih.gov
Pyrazole derivatives with substituted phenyl ringsEGFR tyrosine kinaseA derivative with a p-trifluoromethylphenyl group showed the most potent activity (IC50 = 229.4 nM). mdpi.com

The pyridine-pyrazole scaffold is associated with interactions with neuronal receptors, particularly in insects. Pyrazole-based insecticides, such as fipronil, function by blocking the γ-aminobutyric acid (GABA)-regulated chloride channel in insect neurons. sphinxsai.comresearchgate.net This antagonism disrupts the normal calming effects of GABA, leading to neuronal excitation and insect mortality. sphinxsai.com Furthermore, the pyridine (B92270) moiety is a key component of neonicotinoid insecticides, which act as agonists on postsynaptic nicotinic acetylcholine (B1216132) receptors, causing irreversible blockage. sphinxsai.com These findings suggest that hybrid molecules like this compound could potentially interact with these or similar receptor systems.

Certain derivatives and metal complexes incorporating the phenyl-pyridin-yl-heterocycle framework have been shown to interact with nucleic acids. nih.gov Studies on metal complexes of a ligand derived from 2-benzoyl pyridine demonstrated that these compounds can bind to calf-thymus DNA (CT-DNA), with an intercalative mode of binding being suggested by spectroscopic methods. nih.gov The copper(II) complex, in particular, exhibited a strong binding affinity (Kb = 5.54 × 10^5 M^-1). nih.gov

In addition to binding, these complexes also showed a moderate ability to cleave pBR322 plasmid DNA. nih.gov Similarly, metal complexes of isomeric pyridyl-tetrazole ligands have been reported to exhibit significant DNA nuclease activity, particularly in the presence of an oxidizing agent like H2O2. researchgate.net These studies highlight the potential for phenyl-pyridin-yl-pyrazole derivatives to be developed as agents that target DNA. nih.govcmjpublishers.com

Mechanistic Insights into Cellular Processes (excluding clinical/safety)

The understanding of how this compound and its related compounds exert their effects at a cellular level is crucial for their development as potential therapeutic agents. This section will explore their potential modes of action and what is known about their journey into and within the cell.

Exploration of Potential Modes of Action at a Molecular Level

While direct studies on the specific molecular mode of action for this compound are limited in publicly available research, the broader class of pyrazole and pyrazolone (B3327878) derivatives has been investigated for various biological activities. These studies suggest several potential mechanisms through which these compounds might operate.

One prominent area of investigation for pyrazole derivatives is their role as enzyme inhibitors. For instance, various pyrazole-based compounds have been synthesized and evaluated as inhibitors of bacterial enzymes, such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is a potential target for novel antibiotics nih.gov. The inhibitory action is often attributed to the specific binding of the pyrazole scaffold to the active site of the enzyme, thereby blocking its catalytic function.

Furthermore, pyrazole derivatives have been explored for their anti-inflammatory properties, which are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. Molecular docking studies on some pyrazole derivatives have shown a higher binding affinity towards COX-2 over COX-1, suggesting a potential for selective anti-inflammatory action nih.gov. This selectivity is a key aspect of their potential therapeutic value, as it could reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Another explored mechanism for pyrazole-containing compounds is the modulation of protein-protein interactions. For example, certain pyrazolone compounds have been identified as inhibitors of protein aggregation, a hallmark of several neurodegenerative diseases, by targeting proteins like 14-3-3-ε and 14-3-3-ζ researchgate.net. This suggests that the pyrazole scaffold can be a valuable pharmacophore for designing molecules that interfere with pathological protein interactions.

Cellular Uptake and Localization Studies (if applicable)

Computational Molecular Docking and Dynamics for Target Interaction

In the absence of extensive experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools to predict and analyze the interactions between small molecules like this compound and their potential protein targets.

Ligand-Protein Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For pyrazole derivatives, docking studies have been employed to understand their binding modes with various protein targets. These studies typically show that the pyrazole core can form crucial interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the binding pocket of the target protein nih.gove-journals.in.

For example, in the context of COX-2 inhibition, docking studies have revealed that the carbonyl oxygen of the pyrazolidinone ring in some derivatives is crucial for binding nih.gov. The specific orientation and interactions predicted by docking can guide the rational design of more potent and selective inhibitors. While no specific docking studies for this compound are prominently reported, the general principles derived from studies on analogous compounds can inform hypotheses about its potential binding poses in various protein targets.

Binding Affinity Estimation and Scoring

Following the prediction of the binding pose, docking programs use scoring functions to estimate the binding affinity between the ligand and the protein. This score is often represented as a negative value, with a more negative score indicating a stronger predicted binding affinity. For various pyrazole derivatives, docking studies have reported a range of binding energies against different targets.

Derivative ClassTarget ProteinEstimated Binding Energy (kcal/mol)Reference
Pyrazoline DerivativesPI3K-4.36 to -7.85 aminer.org
N-phenyl pyrazoline derivativesMDM2 and Bcl-2-6.2 to -6.6 researchgate.net
2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)thiazolidin-4-onesCOX-2Not specified in kcal/mol, but showed higher affinity than for COX-1 nih.gov

These values, while not directly applicable to this compound, illustrate the potential for pyrazole-based compounds to exhibit significant binding affinities to a variety of protein targets. The actual binding affinity would need to be confirmed through experimental assays.

Allosteric Modulation Studies

Allosteric modulators are molecules that bind to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's activity. Some pyrazole derivatives have been investigated as allosteric modulators. For instance, a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides were identified as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) nih.gov. These compounds were found to potentiate the receptor's response to its natural ligand, glutamate.

Structure-activity relationship (SAR) studies on these allosteric modulators revealed that substitutions on the phenyl rings significantly impact their potency and efficacy nih.gov. This highlights the potential for the pyrazole scaffold to be incorporated into molecules that can fine-tune the activity of important cellular receptors through allosteric mechanisms. Whether this compound or its derivatives can act as allosteric modulators remains an area for future investigation.

Advanced Applications Research of 3 Phenyl 1 Pyridin 2 Yl 1h Pyrazol 5 Ol Non Clinical Focus

Catalysis

The structural framework of 3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol, featuring multiple nitrogen atoms and a hydroxyl group, makes it an excellent candidate for ligand development in catalysis. The deprotonated (pyrazololate) form can coordinate with metal centers, influencing their electronic properties and steric environment, which are crucial for catalytic activity.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The pyridyl and pyrazole (B372694) nitrogen atoms, along with the oxygen of the hydroxyl group, can act as coordination sites, allowing the molecule to function as a bidentate or tridentate ligand. This chelation is a key strategy for stabilizing metal complexes used in catalysis. nih.gov Protic pyrazole ligands, like the subject compound, are particularly valuable due to their proton-responsive nature, which can be exploited in catalytic cycles. nih.gov

While direct catalytic applications of this compound are not extensively documented, the catalytic activity of structurally analogous compounds highlights its potential. For instance, a complex involving the closely related 3-phenyl-5-(2-pyridyl)pyrazolate ligand has demonstrated significant catalytic activity. An octanuclear copper(II)-silsesquioxane complex incorporating this ligand was found to be highly active in the oxidation of various alkanes and alcohols, showcasing the ligand's ability to facilitate challenging oxidation reactions. rsc.org The pyrazolylpyridine framework in this complex supports a cage-like structure that is crucial for its catalytic performance. rsc.org This suggests that metal complexes of this compound could similarly serve as effective catalysts in oxidation and other organic transformations.

Asymmetric Catalysis Applications

The pyrazole core is a valuable scaffold in the development of chiral catalysts and auxiliaries for asymmetric synthesis. Although research on this compound itself is limited in this area, studies on its amine analog, pyrazol-5-amine, demonstrate the potential of this structural motif.

A notable application is in N-heterocyclic carbene (NHC)-catalyzed asymmetric reactions. Researchers have successfully used pyrazol-5-amines in an oxidative [3+3] annulation reaction with enals to synthesize a diverse range of chiral pyrazolo[3,4-b]pyridin-6-ones. bohrium.com This method is characterized by mild reaction conditions and produces compounds with excellent yields and high enantioselectivities (95-99% ee). bohrium.com The success of this reaction underscores the utility of the pyrazole scaffold in guiding stereoselective transformations, suggesting that chiral ligands derived from this compound could be effective in various asymmetric catalytic processes. rsc.org

Materials Science

The photophysical and intermolecular properties of this compound make it a promising candidate for various applications in materials science, from luminescent devices to chemical sensors and the construction of complex molecular architectures.

Luminescent Properties and Organic Light-Emitting Diodes (OLEDs)

Research on the closely related compound 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine provides significant insight into the potential luminescent properties of the target molecule. The amine derivative displays weak fluorescence in a tetrahydrofuran (B95107) (THF) solution. amazonaws.com However, upon coordination with a metal ion like zinc (forming [L1ZnCl2]), a significant enhancement in fluorescence is observed. amazonaws.comnih.gov This phenomenon, where metal coordination "switches on" or enhances luminescence, is critical for applications in sensing and light-emitting devices.

Furthermore, both the ligand and its zinc complex exhibit aggregation-induced emission (AIE) behavior, where the emission intensity increases in the solid state compared to the solution phase. nih.gov This property is highly desirable for the development of efficient solid-state lighting technologies, including OLEDs. While this specific compound has not been integrated into an OLED, related pyrazoloquinoline and osmium(II) complexes with 2,6-di(pyrazol-3-yl)pyridine ligands have been successfully used as emitters or hosts in OLED devices, demonstrating the viability of the pyrazole-pyridine scaffold in optoelectronics. mdpi.comresearchgate.net

Table 1: Photoluminescence Data of 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) and its ZnCl₂ Complex
CompoundMediumExcitation Wavelength (nm)Emission Maximum (nm)Observation
L1 10⁻⁴ M in THF408475Weak, broad fluorescence amazonaws.com
[L1ZnCl₂] 10⁻⁵ M in THF287438Significant fluorescence enhancement amazonaws.com
L1 & [L1ZnCl₂] Solid State--Increased emission intensity (AIE behavior) nih.gov

Application in Sensor Development

The significant fluorescence enhancement observed when 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine complexes with ZnCl₂ strongly suggests its potential for use in chemical sensors. amazonaws.com This "turn-on" fluorescence response upon binding with a metal ion is a common mechanism for selective and sensitive ion detection. The trifunctional design of this class of ligands, offering distinct sites for metal coordination, supports their application in ion sensing. amazonaws.com

This potential is further supported by studies on other pyrazole-based systems. For example, polymers derived from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid have been shown to act as luminescent sensors for detecting Cu²⁺, Co²⁺, and Fe³⁺ ions in aqueous solutions through fluorescence quenching. rsc.org Similarly, a supramolecular assembly involving a phenyl-pyridyl compound demonstrated high sensitivity and selectivity for Fe²⁺ detection. nih.gov These findings establish a strong precedent for the development of this compound as a chemosensor for specific metal cations.

Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound contains multiple sites capable of forming non-covalent interactions, which are the foundation of supramolecular chemistry and crystal engineering. These interactions include hydrogen bonding (via the pyrazole N-H and hydroxyl O-H groups), π-π stacking (between the phenyl, pyridyl, and pyrazole rings), and anion-π interactions. doaj.orgconicet.gov.ar

Studies on the amine analog show that it engages in hydrogen bonding to coordinate with both cations (primary coordination) and anions (secondary coordination) simultaneously. amazonaws.comnih.gov A structural analysis of a similar compound, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, also confirms the presence of intramolecular hydrogen bonds and intermolecular π-π stacking, which dictate its crystal packing. nih.gov These interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. nih.gov The ability to form such ordered assemblies is crucial for designing molecular materials with specific functions, such as porous solids, molecular wires, or components for molecular machines. rsc.org

Agrochemical Research (e.g., Herbicide Development Mechanisms)

The structural framework of this compound, which integrates both a phenyl-pyrazole and a pyridine (B92270) moiety, is a recognized pharmacophore in the design of bioactive molecules for agriculture. nih.govmdpi.com Pyrazole-containing compounds have a well-established history in the development of agrochemicals due to their capacity for structural diversity and a wide range of biological effects. nih.gov Research into pyrazole derivatives has led to the commercialization of several successful pesticides, highlighting the importance of this chemical class. researchgate.net The inclusion of a pyridine ring further enhances the potential for herbicidal activity, as many modern herbicides incorporate this heterocycle.

The primary focus of agrochemical research for compounds like this compound is in the discovery of novel herbicides. The development of new herbicidal molecules is driven by the need to manage weed resistance to existing products and to find more selective and environmentally benign solutions for weed control. The research process typically involves the synthesis of a series of related compounds to explore structure-activity relationships (SAR). For instance, modifications to the phenyl or pyridine rings, or substitution at other positions on the pyrazole core, can significantly impact herbicidal potency and selectivity.

A critical aspect of herbicide development is understanding the mechanism of action. For pyrazole-based compounds, a prominent and well-researched mechanism is the inhibition of specific plant enzymes that are essential for survival. This targeted approach can lead to herbicides with high efficacy and, in some cases, favorable safety profiles for non-target organisms.

Enzyme Target Inhibition in Plants (e.g., HPPD inhibitors)

A key enzyme target for many pyrazole-containing herbicides is 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govresearchgate.net HPPD is a critical enzyme in the metabolic pathway of tyrosine, which leads to the formation of plastoquinone (B1678516) and tocopherols. unl.edu Plastoquinone is an essential cofactor in the biosynthesis of carotenoids. Carotenoids play a vital role in protecting chlorophyll (B73375) from photo-oxidation. unl.edu By inhibiting HPPD, these herbicides disrupt carotenoid synthesis, leading to the degradation of chlorophyll and subsequent bleaching of the plant tissue, ultimately causing weed death. researchgate.net

The development of HPPD-inhibiting herbicides has been a significant area of research, with several successful commercial products. unl.eduunl.edu The pyrazole scaffold has been identified as a promising foundation for the design of new HPPD inhibitors. nih.govresearchgate.net Researchers actively synthesize and test novel pyrazole derivatives for their ability to inhibit HPPD from various plant species, such as Arabidopsis thaliana (AtHPPD). nih.govresearchgate.net

The herbicidal activity of these compounds is often evaluated through greenhouse experiments on various weed species. The data below illustrates the type of results obtained in such studies for related pyrazole derivatives, showcasing their efficacy against different weeds.

CompoundTarget WeedApplication Rate (g/ha)Inhibition Rate (%)Reference
Compound 8l (a pyrazole derivative)Barnyard Grass10.53 (EC50)50 researchgate.net
Compound 10a (a pyrazole derivative)Barnyard Grass10.37 (EC50)50 researchgate.net
Compound G31 (a cyclohexanedione derivative with pyrazole and pyridine)Plantago depressa75.0>90 researchgate.net
Compound G31 (a cyclohexanedione derivative with pyrazole and pyridine)Capsella bursa-pastoris37.5>90 researchgate.net

Molecular docking studies are also frequently employed to understand how these pyrazole derivatives bind to the active site of the HPPD enzyme. nih.govresearchgate.net These computational models help in the rational design of more potent inhibitors by identifying key interactions, such as hydrophobic and π-π stacking interactions with specific amino acid residues like Phe360 and Phe403 in AtHPPD. researchgate.net This structure-based design approach is crucial for optimizing the herbicidal activity and selectivity of new compounds.

Future Directions and Research Opportunities

Design and Synthesis of Novel Scaffolds Based on 3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol

The core structure of this compound serves as an excellent starting point for the design of new molecular scaffolds with potentially enhanced or novel biological activities. Medicinal chemists can systematically modify the phenyl, pyridinyl, and pyrazole (B372694) rings to explore the structure-activity relationship (SAR).

Future synthetic strategies could focus on:

Functionalization of the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro, methoxy (B1213986) groups) on the C3-phenyl ring can modulate the electronic and steric properties of the molecule. Research on other pyrazole derivatives has shown that such modifications can significantly influence biological efficacy. For instance, studies on (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene) derivatives revealed that substitutions on the phenyl rings led to compounds with remarkable cytotoxic activity against cancer cell lines. nih.gov

Modification of the Pyridine (B92270) Ring: The nitrogen atom in the N1-pyridinyl group offers a site for quaternization or N-oxide formation, which can alter solubility and interaction with biological targets.

Derivatization of the 5-hydroxyl group: The hydroxyl group is a key functional handle for creating ethers, esters, and other derivatives, potentially improving pharmacokinetic properties or introducing new binding interactions.

Building Fused Heterocyclic Systems: The pyrazole ring can be used as a precursor to construct more complex, fused heterocyclic systems. Research has demonstrated the synthesis of pyrazolo[1,5-a]pyridines and pyrazolo[3,4-b]quinolines from pyrazole precursors, opening avenues for creating novel chemical entities. researchgate.netmdpi.com

An example of a synthetic strategy for creating novel scaffolds is the multicomponent reaction (MCR), a one-pot synthesis involving three or more reactants. researchgate.net This approach allows for the rapid generation of a diverse library of complex molecules from simple precursors, accelerating the discovery of new bioactive compounds. researchgate.netmdpi.com

Table 1: Potential Strategies for Novel Scaffold Synthesis
Modification SiteSynthetic StrategyPotential OutcomeRelevant Research Context
C3-Phenyl RingElectrophilic Aromatic SubstitutionModulation of lipophilicity and electronic propertiesEnhanced cytotoxic activity in pyrazole-thiazolidinedione hybrids. nih.gov
Pyrazol-5-ol GroupAlkylation or AcylationImproved pharmacokinetic profiles (e.g., prodrugs)Common strategy in medicinal chemistry to modify polarity.
Pyrazole CoreCondensation ReactionsCreation of fused polycyclic systems like pyranopyrazolesSynthesis of pyranopyrazoles via MCRs for antimicrobial screening. mdpi.com
Overall StructureCombinatorial ChemistryRapid generation of large libraries for high-throughput screeningUsed to create extensive libraries of pyrazole derivatives for identifying antimicrobial or anticancer properties. researchgate.net

Integration with Advanced Analytical Techniques for Real-time Monitoring

The inherent chemical properties of the this compound scaffold, particularly its heterocyclic rings rich in π-electrons and nitrogen atoms, make it a candidate for development into fluorescent sensors. Pyrazole and pyrazoline derivatives have been successfully employed as fluorescent chemosensors for the detection of metal ions. rsc.orgrsc.org

Future research could explore the development of sensors based on this scaffold for real-time monitoring in biological or environmental systems. Key opportunities include:

Ion Sensing: The nitrogen atoms in the pyrazole and pyridine rings can act as coordination sites for metal ions. By attaching appropriate fluorophores or chromophores, changes in the spectral properties upon ion binding could be used for quantitative detection. For example, novel pyrazoline and pyrazole sensors have been developed for the selective monitoring of Fe³⁺/Fe²⁺ in aqueous environments. rsc.org

Reaction Monitoring: The synthesis of pyrazole derivatives can be monitored in real-time using techniques like microwave-assisted synthesis combined with spectroscopic analysis. This allows for rapid optimization of reaction conditions, leading to higher yields and purity. researchgate.net Advanced NMR spectroscopy techniques are also crucial for the in-depth characterization of novel synthesized pyrazole derivatives. researchgate.net

Table 2: Advanced Analytical Applications
Application AreaTechnique/PrinciplePotential TargetRationale
Environmental MonitoringFluorescence SpectroscopyHeavy metal ions (e.g., Cu²⁺, Fe³⁺)The pyrazole-pyridine core can act as a chelating site, leading to a "turn-on" or "turn-off" fluorescent response upon ion binding. rsc.orgrsc.org
Process ChemistryMicrowave-Assisted Synthesis & In-situ SpectroscopyReaction intermediates and productsAllows for high-speed, efficient, and controlled synthesis with real-time optimization. researchgate.net
Structural ElucidationAdvanced 1D/2D NMR and Mass SpectrometryNovel synthesized derivativesEssential for unambiguous confirmation of chemical structures, including complex regio- and stereoisomers. researchgate.netatlantis-press.com

Multi-Omics Approaches to Elucidate Biological Mechanisms

While pyrazole derivatives are known for a broad range of biological activities, the precise molecular mechanisms often remain to be fully elucidated. researchgate.netnih.gov Future research on this compound and its novel analogs should integrate multi-omics approaches to understand their effects at a systems level.

Proteomics: This approach can identify the protein targets that a compound interacts with. By treating cells or organisms with the compound and analyzing changes in protein expression, phosphorylation status, or thermal stability, researchers can uncover its mechanism of action. For example, if a derivative shows anticancer activity, proteomics could identify the specific kinases or signaling proteins that are inhibited, as has been explored for other pyrazole-based kinase inhibitors. nih.gov

Metabolomics: This technique analyzes the global changes in small-molecule metabolites following treatment with a compound. It can reveal how the compound perturbs metabolic pathways within a cell. For a pyrazole derivative with potential antimicrobial activity, metabolomics could show which essential bacterial metabolic pathways are disrupted, providing insights for developing more effective agents.

These high-throughput techniques can generate comprehensive datasets to build a detailed picture of how a compound like this compound exerts its biological effects, moving beyond simple phenotype screening to a deep mechanistic understanding.

Exploration of New Catalytic Transformations

The structural features of this compound make it and its derivatives interesting candidates for applications in catalysis. The presence of multiple nitrogen atoms and a hydroxyl group provides potential coordination sites for metal ions.

Research opportunities in this area include:

Ligand Development for Homogeneous Catalysis: The compound can act as a ligand for transition metals. Pyrazole-based ligands have been used to form complexes with metals like copper and ruthenium to catalyze various organic transformations, such as oxidation reactions. mdpi.comnih.gov The specific stereoelectronic properties imparted by the phenyl and pyridinyl substituents could lead to catalysts with novel reactivity or selectivity.

Organocatalysis: Pyrazolone (B3327878) derivatives have been employed in asymmetric catalysis, participating in reactions like Michael additions and Mannich reactions. magtech.com.cn The chiral environment created by a modified this compound scaffold could be used to catalyze enantioselective transformations.

Phase-Transfer Catalysis: Amide-based Cinchona alkaloids have been used as phase-transfer catalysts for the enantioselective propargylation of pyrazolones, demonstrating the utility of the pyrazolone core in facilitating complex bond formations. acs.org This suggests that derivatives of this compound could be designed to function as effective phase-transfer catalysts.

Table 3: Potential Catalytic Applications
Type of CatalysisRole of Pyrazole ScaffoldExample TransformationReference Context
Metal-Complex CatalysisActs as a pincer-type ligandOxidation of catechol to o-quinoneIn-situ catalysts formed from pyrazole derivatives and copper(II) salts. mdpi.com
Asymmetric OrganocatalysisFunctions as a nucleophile or chiral scaffoldEnantioselective Michael additionPyrazolin-5-ones are versatile synthons in asymmetric reactions. magtech.com.cn
Phase-Transfer CatalysisCore structure for catalyst designEnantioselective alkylationAlkylation of 4-substituted pyrazolones using chiral phase-transfer catalysts. acs.org

Development of Computational Models for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating the drug discovery process by predicting the properties and activities of novel compounds before their synthesis. eurasianjournals.com For this compound and its derivatives, computational models can guide rational design and optimization.

Future research should leverage:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgresearchgate.net By developing QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized analogs and prioritize the most promising candidates. 2D- and 5D-QSAR models have been successfully applied to other pyrazole derivatives to predict their efficacy as enzyme inhibitors. nih.govacs.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. Docking studies can help elucidate the binding mode of pyrazole derivatives and explain their biological activity at the molecular level. This has been used to support the design of pyrazole-based scaffolds as VEGFR2 inhibitors for cancer treatment. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior and conformational flexibility of a compound and its interaction with a biological target over time, providing a more realistic view of the binding process than static docking. eurasianjournals.com

Machine Learning and AI: Advanced machine learning algorithms, such as artificial neural networks (ANN), can be used to develop highly predictive models for the biological activity of compounds. These models can analyze complex, non-linear relationships that are missed by traditional QSAR methods. benthamdirect.com

These computational approaches offer a cost-effective and efficient means to screen virtual libraries of compounds, optimize lead structures, and gain deeper insights into their mechanisms of action, thereby accelerating the development of new therapeutics based on the this compound scaffold. eurasianjournals.com

Q & A

Q. Table 1: Synthetic Methods and Conditions

MethodReagents/ConditionsYield/Purity FactorsReference
CyclizationPhosphorous oxychloride, 120°CAnhydrous conditions
Ionic liquid catalysis[Sipmim]HSO4, ethanol refluxCatalyst efficiency
Solvent-mediated refluxEthanol, 2 hoursRecrystallization required

How can researchers optimize the crystallization of this compound for X-ray diffraction studies?

Answer:
Crystallization optimization involves:

  • Solvent selection : Use mixed solvents (e.g., DMF-EtOH) to balance solubility and slow evaporation rates .
  • Temperature control : Maintain stability during data collection using cryogenic systems (e.g., 100 K) to minimize thermal motion artifacts .
  • Software refinement : Employ SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution data and twinned crystals . demonstrates successful structural elucidation via hydrogen-bond motif analysis using SHELX tools .

What analytical techniques are most effective for confirming the structural integrity of this compound, and how should data from conflicting methods be reconciled?

Answer:
Primary techniques :

  • X-ray crystallography : Provides unambiguous structural confirmation (e.g., used this to resolve hydrogen-bonding networks) .
  • NMR/IR spectroscopy : utilized IR to confirm carbonyl stretches and NMR to verify substituent positioning .

Q. Reconciling contradictions :

  • Cross-validate spectral data with computational predictions (e.g., DFT for NMR chemical shifts).
  • Repeat experiments under controlled conditions (e.g., anhydrous synthesis in ) to rule out solvent/impurity effects .

How do variations in substituent groups on the pyrazole ring affect the compound's physicochemical properties, and what experimental approaches can elucidate these structure-property relationships?

Answer:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) : Increase solubility in polar solvents () .
  • Aromatic substituents : Influence π-π stacking interactions, as seen in ’s crystallographic data .

Q. Experimental strategies :

  • Structure-activity relationship (SAR) studies : Synthesize derivatives with systematic substituent changes (e.g., ’s fluorinated analogs) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability variations due to substituent effects.

What strategies are recommended for resolving discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts) in this compound derivatives?

Answer:

  • Computational modeling : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. ’s crystallographic parameters can serve as input for accurate modeling .
  • Dynamic NMR experiments : Probe conformational flexibility causing signal splitting (e.g., variable-temperature NMR).
  • Isotopic labeling : Resolve overlapping signals by synthesizing ¹³C/¹⁵N-labeled analogs for precise assignments.

What are the challenges in interpreting hydrogen-bonding interactions in this compound crystals, and how can they be addressed?

Answer:
Challenges :

  • Overlapping electron density in X-ray data (e.g., ’s dihedral angle ambiguities) .
  • Polymorphism affecting packing motifs.

Q. Solutions :

  • High-resolution data collection (≤0.8 Å) to refine hydrogen atom positions .
  • Compare multiple crystal forms (if available) to identify consistent bonding patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.